7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one
Description
7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one is a bicyclic compound featuring a hydroxyl group at position 7 and an oxygen atom (oxa) in the 3-position of the bicyclo[3.3.1]nonane scaffold. These analogs share the bicyclo[3.3.1]nonan-9-one core but differ in heteroatom substitutions (N or O) and functional group modifications, which critically influence their physicochemical and biological properties .
The bicyclo[3.3.1]nonane skeleton is characterized by a fused ring system with a twin-chair conformation, as observed in X-ray crystallography studies of related compounds like 2,4-bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one . This conformation stabilizes the molecule through intramolecular hydrogen bonding and steric effects, which are key to its reactivity and interactions in biological systems.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
7-hydroxy-3-oxabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C8H12O3/c9-7-1-5-3-11-4-6(2-7)8(5)10/h5-7,9H,1-4H2 |
InChI Key |
CVVMKLDSNAWIOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2COCC1C2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diol precursor, which undergoes cyclization in the presence of an acid catalyst to form the bicyclic structure . The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one exerts its effects involves interactions with specific molecular targets. The hydroxyl group and the oxygen bridge play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
Table 1: Structural Comparison of Bicyclo[3.3.1]nonan-9-one Derivatives
Key Observations :
- Parent Compound: The unsubstituted bicyclo[3.3.1]nonan-9-one (C₉H₁₄O) exhibits a twin-chair conformation with equatorial substituents, as confirmed by X-ray studies . Its thermodynamic stability is attributed to minimized steric strain .
- 3-Aza Derivatives : Substitution of C3 with nitrogen increases basicity and enables coordination with metals, as seen in rhodium complexes . The N-H group participates in hydrogen bonding, stabilizing crystal structures .
- 3,7-Diaza Derivatives: These compounds (e.g., 3,7-bis(2-hydroxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-one) show enhanced biological activity, such as anticancer and analgesic effects, due to their ability to interact with biomolecules via hydrogen bonds and π-π stacking .
- 7-Hydroxy-3-oxa Analogs : The hydroxyl group at C7 likely improves aqueous solubility, while the oxygen at C3 reduces basicity compared to nitrogenated analogs. This may limit metal coordination but enhance bioavailability.
Reactivity Trends :
Key Findings :
- Anticancer Activity : Bispidine derivatives (e.g., BisP1–BisP4) show cytotoxic effects by disrupting cellular catabolism, with IC₅₀ values in the micromolar range .
- Analgesic Activity : The O-benzoyloxime-β-cyclodextrin complex (NA-332) exhibits 100% analgesia in preclinical models, attributed to sustained release and reduced toxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one?
- Methodological Answer : The synthesis of bicyclic compounds like 7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one typically involves multi-step protocols. Key steps include:
- Cyclization : Intramolecular cyclization of keto-alcohol precursors under acidic or basic conditions.
- Oxidation/Reduction : Selective oxidation of intermediates using reagents like PCC (pyridinium chlorochromate) or NaBH₄ for reduction .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while temperature control (50–80°C) minimizes side reactions .
- Data Table :
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclization | H₂SO₄, 60°C, DMF | 45–55 | |
| 2 | Oxidation | PCC, CH₂Cl₂, RT | 70–75 |
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) for purification .
- Spectroscopic Validation : Confirm structure via ¹H/¹³C NMR (e.g., characteristic peaks for oxabicyclo protons at δ 3.5–4.5 ppm) and FTIR (hydroxyl stretch ~3200 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 182.263) .
Advanced Research Questions
Q. What advanced techniques resolve structural ambiguities in 7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., C–C bond lengths ~1.54 Å in bicyclic frameworks) .
- DFT Calculations : Compare experimental vs. computed geometries (B3LYP/6-31G* basis set) to validate electronic structures .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds contributing >30% to crystal packing) .
- Data Table :
| Technique | Key Parameters | Application | Reference |
|---|---|---|---|
| XRD | Space group P2₁/c, Z = 4 | Stereochemical confirmation | |
| DFT | HOMO-LUMO gap = 5.2 eV | Electronic properties |
Q. How should researchers address contradictions in pharmacological activity data for bicyclic ketones?
- Methodological Answer :
- Dose-Response Studies : Perform assays across a concentration range (e.g., 1–100 µM) to identify non-linear effects .
- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to quantify affinity (IC₅₀ values) .
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., OECD guidelines for neurotoxicity testing) .
Q. What safety protocols are critical when handling 7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one?
- Methodological Answer :
- PPE : Nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Methodological Challenges and Solutions
Q. How can researchers improve yield in large-scale syntheses of bicyclic ketones?
- Answer :
- Catalytic Optimization : Transition metal catalysts (e.g., Pd(OAc)₂) enhance cyclization efficiency .
- Flow Chemistry : Continuous reactors reduce side reactions and improve heat management .
Q. What computational tools predict the bioactivity of 7-Hydroxy-3-oxabicyclo[3.3.1]nonan-9-one analogs?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
